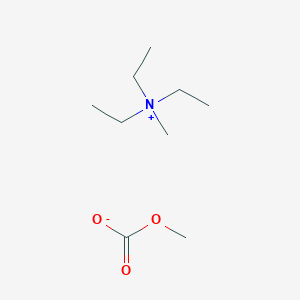

Triethylmethylammonium methyl carbonate

概述

描述

Triethylmethylammonium methyl carbonate (CAS: 113840-08-7) is a quaternary ammonium salt with the molecular formula C₉H₂₁NO₃ and a molecular weight of 191.27 g/mol. It is commercially available as a ~50% solution in methanol:water (2:3) and is utilized in specialized chemical applications, though its specific roles remain less documented compared to structurally analogous compounds like triethylmethylammonium tetrafluoroborate (TEMABF₄) .

准备方法

Synthetic Routes and Reaction Conditions

Triethylmethylammonium methyl carbonate can be synthesized by heating triethylamine and dimethyl carbonate at a temperature range of 150-180°C . The reaction typically occurs in the presence of an alcohol, which acts as a solvent and facilitates the formation of the quaternary ammonium salt .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

化学反应分析

Types of Reactions

Triethylmethylammonium methyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl carbonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.

Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce triethylmethylammonium halides, while oxidation reactions can yield various oxidized derivatives .

科学研究应用

Chemical Applications

Catalyst in Organic Reactions

TEMMC is widely used as a catalyst in organic synthesis, particularly in transesterification and alkylation reactions. Its ability to facilitate these reactions makes it valuable in producing biodiesel and other esters efficiently.

Ionic Liquid Production

TEMMC is utilized in the synthesis of ionic liquids, which are known for their low volatility and high thermal stability. These ionic liquids have applications in green chemistry, serving as solvents for various chemical reactions that minimize environmental impact.

| Application | Description |

|---|---|

| Catalyst | Facilitates transesterification and alkylation reactions |

| Ionic Liquid Synthesis | Used to create environmentally friendly solvents |

Biological Applications

Enzyme Inhibition

Research indicates that TEMMC can inhibit several key enzymes involved in metabolic processes. The binding mechanism involves ionic interactions between the positively charged nitrogen of TEMMC and negatively charged sites on enzymes, potentially leading to reduced enzyme activity.

Antimicrobial Activity

TEMMC exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Bacillus cereus. Its mechanism involves disrupting microbial cell membranes, making it a candidate for developing new antimicrobial agents.

Drug Delivery Systems

The compound is being explored as a drug delivery agent due to its ability to form ionic liquids that enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial for pharmaceutical formulations aimed at improving therapeutic efficacy.

| Biological Activity | Mechanism/Effect |

|---|---|

| Enzyme Inhibition | Reduces activity of key metabolic enzymes |

| Antimicrobial | Disrupts microbial cell membranes |

| Drug Delivery | Enhances solubility and bioavailability of drugs |

Industrial Applications

Sustainable Processes

In industrial settings, TEMMC is increasingly being recognized for its role in sustainable chemical processes. Its properties align with the principles of green chemistry, promoting environmentally friendly practices in chemical manufacturing.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that TEMMC showed significant antibacterial activity comparable to traditional antibiotics like norfloxacin while maintaining low cytotoxicity towards human liver cells (Chang Liver). This suggests a favorable safety profile for therapeutic applications.

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that TEMMC effectively inhibited specific enzymes related to metabolic pathways. The inhibition constants (Ki values) were determined through Michaelis-Menten kinetics, indicating its potential use as a potent inhibitor in biochemical assays.

- Drug Delivery Applications : In vitro studies indicated that formulations containing TEMMC significantly improved the solubility of hydrophobic drugs, enhancing their bioavailability. This property positions TEMMC as a promising candidate for developing advanced drug delivery systems aimed at treating various diseases.

作用机制

The mechanism of action of triethylmethylammonium methyl carbonate involves its interaction with molecular targets and pathways. As a quaternary ammonium salt, it can interact with various biological molecules, including proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can participate in ionic interactions with cellular membranes, affecting membrane stability and function .

相似化合物的比较

Structural and Functional Group Differences

Triethylmethylammonium methyl carbonate belongs to the quaternary ammonium family but differs from similar compounds in its counterion and alkyl substituents:

The methyl carbonate anion in this compound may enhance its solubility in polar solvents compared to tetrafluoroborate salts, though this requires experimental validation.

Physicochemical Properties

Conductivity and Solvent Interactions

Studies on TEMABF₄ and TEABF₄ in propylene carbonate (PC) reveal critical differences:

- TEMABF₄ exhibits higher ionic conductivity than TEABF₄ in PC due to stronger solute-solvent interactions and lower viscosity .

- TEABF₄ shows higher ion aggregation at elevated concentrations, reducing its efficiency in high-density energy storage .

Thermal and Electrochemical Stability

- TEMABF₄ and TEABF₄ are stable up to 200°C in PC, making them suitable for high-temperature supercapacitors .

- Triethylammonium bicarbonate decomposes at lower temperatures (~100°C), limiting its use to mild conditions .

The thermal stability of this compound is unknown, but carbonate anions generally decompose at lower temperatures than fluoroborates, suggesting a narrower operational range.

生物活性

Triethylmethylammonium methyl carbonate (TEMMC) is a quaternary ammonium salt that has garnered attention in various fields, including biochemistry and medicinal chemistry, due to its unique biological properties. This article explores the biological activity of TEMMC, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of this compound

TEMMC is synthesized through the reaction of triethylamine and dimethyl carbonate at elevated temperatures. As a quaternary ammonium compound, it possesses a positively charged nitrogen atom, which allows it to interact with negatively charged biological molecules such as proteins and nucleic acids. This property underlies its biological activity and potential applications in drug development and enzyme inhibition.

The biological activity of TEMMC primarily stems from its ability to inhibit enzyme activity. The compound can bind to the active sites of enzymes or alter their conformations, thereby affecting their functionality. For instance, studies have shown that quaternary ammonium salts can interfere with various metabolic pathways by modulating enzyme kinetics and protein interactions .

Enzyme Inhibition

- Target Enzymes : TEMMC has been observed to inhibit several key enzymes involved in metabolic processes.

- Binding Mechanism : The binding occurs through ionic interactions between the positively charged nitrogen of TEMMC and the negatively charged sites on enzymes, which can lead to a conformational change that reduces enzyme activity.

Antimicrobial Activity

Research indicates that TEMMC exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with cellular functions. Comparative studies with other quaternary ammonium compounds suggest that TEMMC has a favorable profile for use as an antimicrobial agent .

Drug Delivery Systems

TEMMC is being explored as a potential carrier for drug delivery systems due to its ability to form ionic liquids. These systems can enhance the solubility and bioavailability of poorly soluble drugs, making TEMMC a candidate for pharmaceutical formulations aimed at improving therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Triethylmethylammonium Chloride | Quaternary Ammonium Salt | Antimicrobial; disrupts cell membrane integrity |

| Tetramethylammonium Methyl Carbonate | Quaternary Ammonium Salt | Similar enzyme inhibition properties |

| Tributylmethylammonium Methyl Carbonate | Quaternary Ammonium Salt | Enhanced solubility in organic solvents; less cytotoxic |

TEMMC is unique among these compounds due to its specific combination of alkyl groups and the methyl carbonate moiety, which enhances its solubility in both aqueous and organic solvents, potentially broadening its application scope in biological systems .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that TEMMC showed significant antibacterial activity against Staphylococcus aureus and Bacillus cereus, comparable to traditional antibiotics like norfloxacin. The compound's low cytotoxicity towards human liver cells (Chang Liver) was also noted, indicating a favorable safety profile for therapeutic applications .

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that TEMMC effectively inhibited specific enzymes related to metabolic pathways. The inhibition constants (Ki values) were determined through Michaelis-Menten kinetics, showing that TEMMC could serve as a potent inhibitor in biochemical assays .

- Drug Delivery Applications : In vitro studies indicated that formulations containing TEMMC improved the solubility of hydrophobic drugs significantly, enhancing their bioavailability in biological systems. This property makes it a promising candidate for developing new drug delivery systems aimed at treating various diseases .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Triethylmethylammonium methyl carbonate, and how can its purity be validated?

this compound is synthesized via quaternization reactions, where triethylamine reacts with methyl carbonate derivatives under controlled conditions. A common approach involves alkylation of ammonium precursors with dimethyl carbonate or methyl chloroformate, followed by ion exchange or metathesis to yield the final product. Purity validation typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and high-performance liquid chromatography (HPLC) to quantify impurities. For instance, its CAS registry (113840-08-7) and molecular formula (C₉H₂₁NO₃) are critical for spectral matching .

Q. How do the physicochemical properties of this compound influence its solubility and stability in different solvents?

The compound’s solubility is governed by its ionic nature and the carbonate anion’s polarity. It is typically dissolved in methanol-water mixtures (e.g., 50% in methanol:water 2:3), as noted in commercial preparations . Stability assessments require thermogravimetric analysis (TGA) to evaluate decomposition temperatures and dynamic light scattering (DLS) to monitor aggregation in solvents. The lack of reported melting/boiling points (N/A in databases) suggests sensitivity to thermal degradation, necessitating storage under inert conditions .

Advanced Research Questions

Q. What methodologies are employed to assess the electrochemical stability of this compound in high-voltage supercapacitors?

Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) tests are critical for evaluating electrochemical stability. While direct studies on this compound are limited, analogous quaternary ammonium salts (e.g., Triethylmethylammonium tetrafluoroborate, TEMA-BF₄) show stable operation up to 4.4 V in propylene carbonate (PC)-based electrolytes. Researchers should measure the anodic/cathodic limits via CV and correlate results with ionic conductivity using impedance spectroscopy. For example, TEMA-BF₄ exhibited no oxidation below 3.5 V in PC, a benchmark for designing methyl carbonate derivatives .

Q. How can researchers resolve contradictions in ionic conductivity data when this compound is used in mixed solvent systems?

Contradictions often arise from solvent-solute interactions and ion-pair formation. A systematic approach involves:

- Conductometric analysis to measure molar conductivity (Λ) across concentrations and temperatures.

- Viscosity adjustments using Jones-Dole equations to account for solvent effects.

- Molecular dynamics simulations to model ion mobility in binary solvents (e.g., PC-water). For instance, studies on TEMA-BF₄ in PC highlighted the role of ion size and solvent permittivity in conductivity variations, providing a framework for methyl carbonate systems .

Q. What strategies optimize electrode-electrolyte interfaces for this compound in energy storage devices?

Pore-size engineering of carbon electrodes is critical. Activated carbon fibers (ACFs) with mesopores (2–50 nm) enhance ion accessibility, as demonstrated in supercapacitors using TEMA-BF₄/PC electrolytes. Techniques include:

- Steam activation to tune pore distribution.

- Electrospinning to create fibrous carbon matrices.

- Electrochemical impedance spectroscopy (EIS) to quantify interfacial resistance. ACFs paired with TEMA-BF₄ achieved 142 F/g capacitance, suggesting methyl carbonate derivatives could benefit from similar electrode designs .

Q. Methodological Notes

- Synthesis Validation : Cross-reference NMR peaks with databases (e.g., SciFinder) and use ion chromatography to confirm anion identity .

- Electrochemical Testing : Include control experiments with established electrolytes (e.g., EMIM-BF₄) to benchmark performance .

- Data Interpretation : Address discrepancies in literature by normalizing conductivity data to solvent viscosity and dielectric constants .

属性

IUPAC Name |

methyl carbonate;triethyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQIDJHZYPEFBP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC.COC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452107 | |

| Record name | Triethylmethylammonium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113840-08-7 | |

| Record name | Triethylmethylammonium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。